5-(Difluoromethyl)-2-(dimethylamino)benzoic acid
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Overview
Description
5-(Difluoromethyl)-2-(dimethylamino)benzoic acid, commonly known as DFBA, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. DFBA is a fluorinated derivative of benzoic acid and is widely used as a building block in the synthesis of various organic compounds.
Mechanism Of Action
DFBA exhibits its fluorescent properties by forming a complex with metal ions. The complex formation results in a change in the fluorescence emission of DFBA, which can be detected using various spectroscopic techniques. The exact mechanism of complex formation is not well understood and is the subject of ongoing research.
Biochemical And Physiological Effects
DFBA has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are required to fully understand the safety profile of DFBA.
Advantages And Limitations For Lab Experiments
DFBA has several advantages as a fluorescent probe, including high sensitivity and selectivity for metal ions. Additionally, DFBA is relatively easy to synthesize and has a long shelf life. However, the limitations of DFBA include its low solubility in water and its tendency to form aggregates, which can affect its fluorescence properties.
Future Directions
There are several future directions for research on DFBA. One area of interest is the development of new synthetic methods for DFBA that are more efficient and environmentally friendly. Additionally, further studies are required to fully understand the mechanism of complex formation between DFBA and metal ions. Another area of interest is the development of new applications for DFBA, including its use in biosensors and imaging agents. Overall, DFBA is a promising compound with significant potential for various scientific applications.
Synthesis Methods
DFBA can be synthesized using various methods, including the reaction of 2-dimethylaminobenzoic acid with difluoromethyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-dimethylaminobenzoic acid with difluoromethyl sulfone in the presence of a base. These methods result in the formation of DFBA with high yield and purity.
Scientific Research Applications
DFBA has been extensively used in scientific research due to its unique properties. It is widely used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. DFBA has also been used as a fluorescent pH indicator in biological systems. Additionally, DFBA has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
5-(difluoromethyl)-2-(dimethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)8-4-3-6(9(11)12)5-7(8)10(14)15/h3-5,9H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXJHJLBRSDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-2-(dimethylamino)benzoic acid |
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